

Amezalpat Poised to Challenge Standard of Care in Hepatocellular Carcinoma

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Compound of Interest

Compound Name: Amezalpat

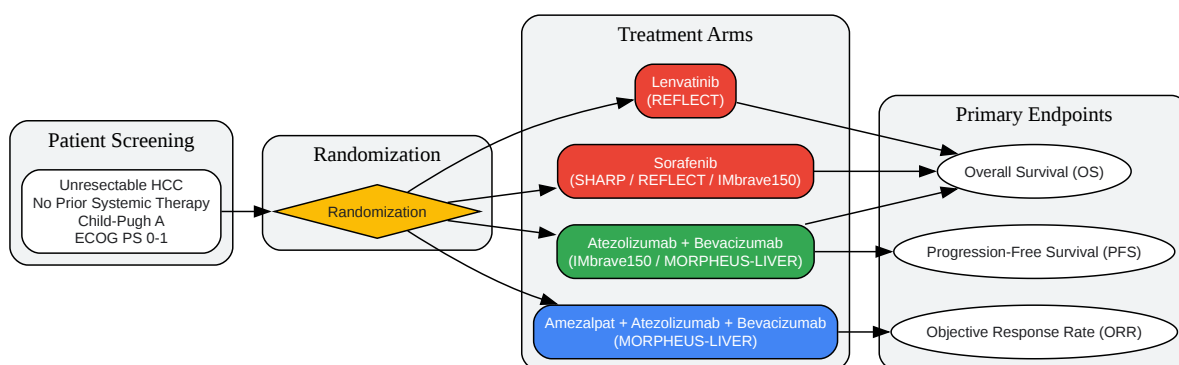
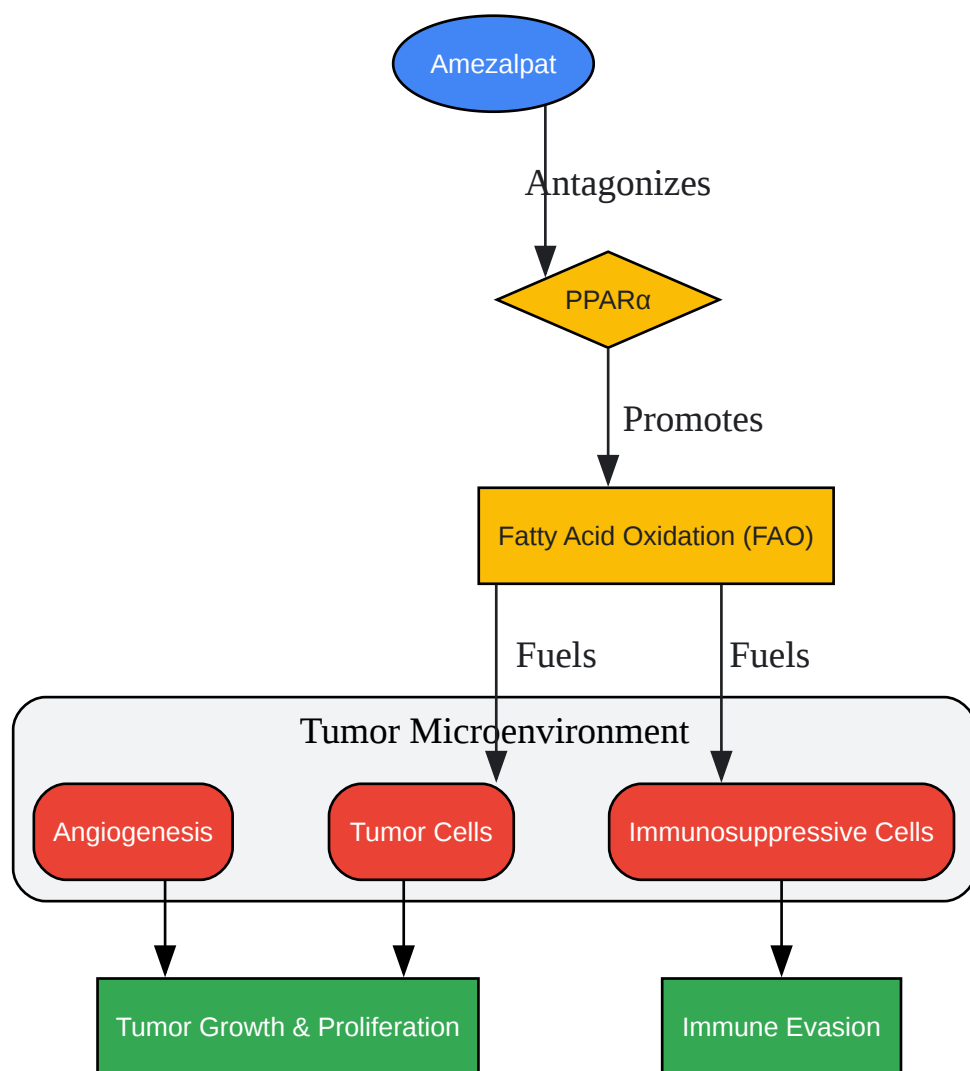
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Brisbane, CA – The landscape of first-line treatment for unresectable hepatocellular carcinoma (HCC) may be on the verge of a significant shift with the emergence of **amezalpat** (TPST-1120), a first-in-class, oral, selective PPAR α antagonist. Clinical trial data suggests that when added to the current standard of care, **amezalpat** offers a notable improvement in overall survival and objective response rates, positioning it as a strong contender against established therapies. This guide provides a detailed comparison of **amezalpat** with the current standard of care for unresectable HCC, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Cancer Therapy

Amezalpat's unique mechanism of action targets both the cancer cells directly and the tumor microenvironment. As a competitive antagonist of peroxisome proliferator-activated receptor alpha (PPAR α), **amezalpat** inhibits fatty acid oxidation (FAO), a key metabolic pathway that cancer cells and immunosuppressive cells in the tumor microenvironment rely on for energy.[1] This dual approach disrupts cancer cell metabolism and modulates the tumor microenvironment, leading to a restored anti-tumor immune response.[2][3][4] Preclinical and clinical data suggest that this mechanism can lead to enhanced anti-tumor activity, particularly when combined with immunotherapy.[5]



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